

A Comprehensive Review of Preclinical Studies on Adavivint (Lorecivivint/SM04690)

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Compound of Interest		
Compound Name:	Adavivint	
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Introduction

Adavivint, also known as Lorecivivint (SM04690), is an investigational, intra-articular small molecule being developed as a potential disease-modifying osteoarthritis drug (DMOAD). Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and inflammation, for which current therapies primarily manage symptoms.[1][2] Lorecivivint represents a novel approach by targeting the Wnt signaling pathway, which is known to be upregulated in OA and plays a critical role in joint tissue homeostasis, chondrogenesis, and inflammation.[1][3][4] Preclinical data indicate that the compound may possess a dual mechanism of action, promoting cartilage generation while simultaneously reducing cartilage degradation and inflammation.[5][6]

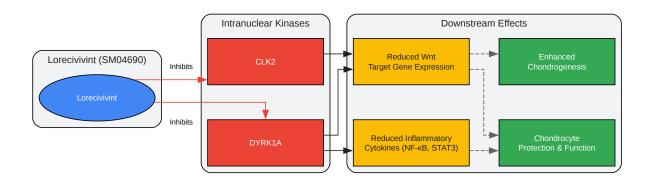
Lorecivivint modulates the Wnt pathway by inhibiting two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][7][8] This inhibition occurs downstream of β -catenin. The inhibition of CLK2 is associated with inducing early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes and contributes to anti-inflammatory effects.[3][8] This comprehensive review details the key preclinical studies that have elucidated the mechanism of action, efficacy, and safety profile of Lorecivivint.

Mechanism of Action: Wnt Pathway Modulation



Lorecivivint's primary mechanism involves the inhibition of CLK2 and DYRK1A, leading to modulation of the Wnt signaling pathway and anti-inflammatory effects.[8]

- CLK2 Inhibition: Inhibition of CLK2 affects the phosphorylation of serine/arginine-rich (SR) splicing factors. This action leads to alternative mRNA splicing, which reduces the expression of Wnt target genes and inflammatory cytokines.[8][9] This pathway is crucial for inducing the early stages of chondrogenesis.[8]
- DYRK1A Inhibition: Inhibition of DYRK1A blocks the phosphorylation of SIRT1 (a positive regulator of the Wnt pathway) and promotes the activation of FOXO1 (a stimulator of cartilage homeostasis).[9] This results in the negative regulation of Wnt signaling and provides direct chondroprotective effects.[9] DYRK1A inhibition has also been shown to be sufficient for anti-inflammatory effects through the inhibition of NF-κB and STAT3.[8]



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Caption: Proposed dual mechanism of action of Lorecivivint.

Preclinical Efficacy

Lorecivivint has demonstrated efficacy in multiple animal models of osteoarthritis, showing cartilage protection, anti-inflammatory effects, and pain reduction.

Data from Post-Traumatic OA Model (ACLT+pMMx)



In a rat model of knee instability induced by anterior cruciate ligament transection and partial medial meniscus transection (ACLT+pMMx), a single intra-articular injection of Lorecivivint showed protective and regenerative effects.[10]

Parameter	Vehicle	Lorecivivint (0.3 μg)	Timepoint	Outcome	Reference
Total Joint OARSI Score	Higher	Significantly Lower (P<0.05)	12 weeks post-injection	Arrested progression of cartilage damage	[10]
Weight Distribution	Impaired	Significantly Improved (P<0.05)	6 & 12 weeks post-injection	Improved joint function and reduced pain	[10]

Data from Chemically-Induced OA Model (MIA)

In a rat model where OA was induced by monosodium iodoacetate (MIA), Lorecivivint demonstrated anti-inflammatory, cartilage-protective, and pain-relieving properties.[8][11]



Parameter	Vehicle	Lorecivivint	Outcome	Reference
Cytokine Secretion (IL-1β- stimulated)	Baseline	Dose-dependent inhibition (EC₅o ~30 nM)	Reduced inflammatory response	[11]
Proinflammatory Cytokines & MMPs (in vivo)	Higher	Significantly Reduced (P<0.05)	Decreased inflammation and cartilage degradation	[8][11]
Cartilage Thickness (Safranin-O)	Thinner	Increased	Evidence of cartilage protection/regen eration	[11]
OARSI Score	Higher	Significantly Lower (P<0.05)	Improved overall joint health	[11]
Paw Withdrawal Threshold (Pain)	Lower	Significantly Increased (P<0.01)	Analgesic effect	[11]
Weight Distribution (Function)	Impaired	Improved	Improved joint function	[8][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Post-Traumatic Osteoarthritis Model (ACLT+pMMx)

- Animal Model: Male Sprague-Dawley rats.[4]
- OA Induction: Knee instability is surgically induced by transecting the anterior cruciate ligament (ACL) and performing a partial medial meniscectomy (pMMx) on one knee. The contralateral knee serves as a control. Sham operations are performed on a separate group of animals.[10]



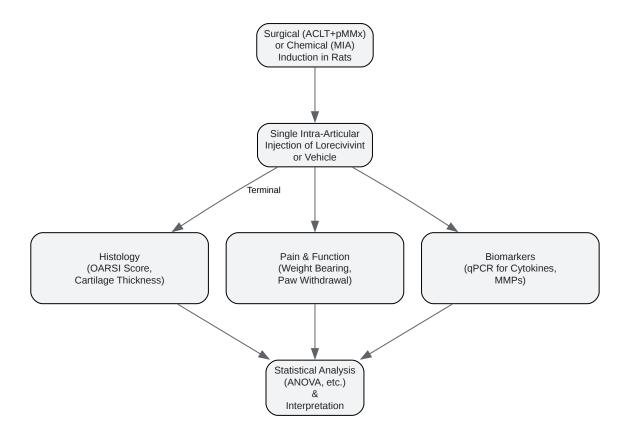
- Treatment Protocol: A single intra-articular (IA) injection of Lorecivivint (e.g., 0.3 μg) or vehicle is administered into the joint space of the damaged knee at various time points post-surgery (e.g., 2, 3, or 4 weeks).[10]
- Efficacy Endpoints:
 - Histology: At the study's conclusion (e.g., 12 weeks post-injection), knee joints are harvested, sectioned, and stained. Cartilage damage is evaluated using the Osteoarthritis Research Society International (OARSI) scoring system.[10]
 - Pain/Function: Weight distribution on the affected limb is measured using an incapacitance meter at multiple timepoints throughout the study.[10]
- Statistical Analysis: One-way ANOVA with Dunnett's multiple comparison test is used to compare treatment groups to the vehicle control.[10]

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model

- Animal Model: Male Sprague-Dawley rats.[4]
- OA Induction: A single intra-articular injection of monosodium iodoacetate (MIA) is administered into the knee joint to induce cartilage degradation and inflammation, mimicking OA pathology.[11]
- Treatment Protocol: A single IA injection of Lorecivivint or vehicle is administered.[11]
- Efficacy Endpoints:
 - Inflammation: Joint swelling is visually assessed. Histological analysis (H&E staining) is used to evaluate inflammatory cell infiltration. Expression of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs) is quantified using qPCR.
 [11]
 - Cartilage Health: Cartilage thickness is measured via Safranin-O staining, and overall joint health is assessed using the OARSI score.[11]



- Pain Assessment: Paw withdrawal threshold is measured using a Von Frey apparatus to assess mechanical allodynia.[11]
- Functional Assessment: Weight distribution is measured with an incapacitance meter.[11]
- Statistical Analysis: Data is analyzed using appropriate statistical methods, such as generalized estimating equation regression for pain and functional measures.[11]



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Caption: General experimental workflow for preclinical OA studies.



Pharmacokinetics and Toxicology Pharmacokinetics

Preclinical and early clinical studies indicate that Lorecivivint has a favorable pharmacokinetic profile for an intra-articular therapy, characterized by high local retention and minimal systemic exposure.



Parameter	Species	Dose/Route	Finding	Significanc e	Reference
Joint Residence Time	Rat	Single IA Injection	>180 days	Prolonged local drug presence allows for extended therapeutic effect from a single injection.	[4]
Systemic Exposure	Rat	Single IA Injection	Undetectable in systemic circulation (LLOQ = 10 nM)	Low risk of systemic side effects.	[4]
Systemic Exposure	Human	0.03 mg, 0.07 mg IA	Serum levels below the limit of detection	Confirms minimal systemic exposure in humans, enhancing the safety profile.	[1][7]
Drug-Drug Interaction	Human	0.07 mg IA	No quantifiable plasma levels; no PK interaction with co- administered triamcinolone acetonide.	Suggests Lorecivivint can be administered in proximity to IA corticosteroid s without safety concerns.	[12][13]



LLOQ: Lower Limit of Quantification

Toxicology

Toxicology studies are essential to establish a drug's safety profile before human trials. While detailed public reports on Lorecivivint's toxicology are limited, available information suggests a wide safety margin.

- Repeat-Dose Studies: In preclinical repeat-dosing studies conducted in rats and dogs, the no-observed-adverse-effect level (NOAEL) was determined to be approximately 400 times the planned human dose.
 [7] This indicates a very high therapeutic index.
- Clinical Safety: In Phase I and II clinical trials, intra-articular injections of Lorecivivint (up to 0.23 mg) have been reported as safe and well-tolerated, with no evidence of systemic toxicity.[7][14]

Conclusion

The preclinical data for **Adavivint** (Lorecivivint) provide a strong scientific rationale for its development as a disease-modifying drug for osteoarthritis. Its novel dual-inhibition mechanism targeting CLK2 and DYRK1A effectively modulates the Wnt pathway, leading to demonstrated chondroprotective, anti-inflammatory, and analgesic effects in established animal models of OA.[8][10][11] The pharmacokinetic profile is ideal for an intra-articular therapy, showing prolonged joint residency and negligible systemic exposure, which is corroborated by a favorable toxicology profile.[4][7] These robust preclinical findings have supported the transition of Lorecivivint into clinical trials to evaluate its potential to improve symptoms and modify the structural progression of OA in humans.[14][15]

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Foundational & Exploratory





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